molecular formula C13H12N2O3 B14887918 Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate

Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate

Cat. No.: B14887918
M. Wt: 244.25 g/mol
InChI Key: NSHJVDCFYQXXOA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-methoxyphenyl)pyrimidine-4-carboxylate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neuroprotective and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloropyrimidine-4-carboxylate
  • Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate
  • 2-Methoxyphenyl isocyanate

Uniqueness

Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity compared to other pyrimidine derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-11-6-4-3-5-9(11)12-14-8-7-10(15-12)13(16)18-2/h3-8H,1-2H3

InChI Key

NSHJVDCFYQXXOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)OC

Origin of Product

United States

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